An In-depth Technical Guide on 4-Benzyloxy-2-methoxyphenylboronic acid (CAS Number 211495-28-2)
An In-depth Technical Guide on 4-Benzyloxy-2-methoxyphenylboronic acid (CAS Number 211495-28-2)
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core chemical, 4-Benzyloxy-2-methoxyphenylboronic acid, delving into its scientific applications and synthesis protocols.
Foreword
In the landscape of modern organic chemistry, certain reagents stand out for their versatility and enabling power in the synthesis of complex molecules. 4-Benzyloxy-2-methoxyphenylboronic acid is one such compound. Its strategic arrangement of a boronic acid, a methoxy group, and a benzyloxy protecting group on a phenyl ring makes it a highly valuable building block, particularly in the realms of pharmaceutical development and materials science. This document serves as a technical deep-dive, offering not just the what, but the why and how, behind the effective utilization of this reagent.
Part 1: Core Compound Analysis
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its successful application.
| Property | Value |
| CAS Number | 211495-28-2[1] |
| Molecular Formula | C₁₄H₁₅BO₄[1] |
| Molecular Weight | 258.08 g/mol |
| Appearance | White to off-white powder or crystals |
| Storage | Recommended to be stored in a cool, dry, and well-ventilated place.[2] |
Structural Significance
The efficacy of 4-Benzyloxy-2-methoxyphenylboronic acid stems from the interplay of its three key functional groups:
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Boronic Acid: This moiety is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5] Boronic acids are favored for their stability, low toxicity, and the mild reaction conditions they tolerate.
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Methoxy Group: Positioned ortho to the boronic acid, the methoxy group can influence the electronic and steric environment of the reaction center. This can play a role in modulating reactivity and selectivity during coupling reactions.
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Benzyloxy Group: This group serves as a protecting group for a phenol.[6] It is stable under a wide range of reaction conditions but can be readily removed at a later synthetic stage, typically by hydrogenolysis, to unmask the phenol. This "masked phenol" is a crucial pharmacophore in many biologically active molecules.[6][7]
Part 2: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, and it is the primary application for 4-Benzyloxy-2-methoxyphenylboronic acid.[6][8][9] This powerful reaction is widely used in the pharmaceutical industry to construct the biaryl scaffolds that are common in many drugs.[6][9][10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for a successful reaction and often requires optimization for specific substrates.
A Validated Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.
Step-by-Step Methodology:
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Reaction Setup: In a flask purged with an inert gas (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), 4-Benzyloxy-2-methoxyphenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the mixture with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 3: Strategic Implementation in Drug Discovery
The benzyloxy group is a key feature that makes this boronic acid particularly useful in the synthesis of bioactive compounds.[7]
The "Masked Phenol" Strategy
In many drug molecules, a phenolic hydroxyl group is essential for binding to the biological target. However, the presence of a free phenol can be problematic during a multi-step synthesis. The benzyloxy group acts as a stable protecting group that can be removed in a final step to reveal the active phenol.
Caption: The deprotection step to reveal the active phenolic compound.
This strategy has been employed in the synthesis of various classes of therapeutic agents, including kinase inhibitors and compounds targeting central nervous system disorders.[12][13]
Part 4: Safety and Handling
Proper handling of all chemical reagents is crucial for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[14]
-
Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[2]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of soap and water.[15] If inhaled, move the person to fresh air.[14][15] If swallowed, rinse the mouth.[14] In all cases of significant exposure, seek medical attention.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[15]
References
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National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-phenylboronic acid. PubChem Compound Database. Retrieved from [Link]
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AOBChem USA. (n.d.). 4-Benzyloxy-2-methoxyphenylboronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, December 27). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PubMed Central. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. Retrieved from [Link]
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ResearchGate. (2025, December 5). Synthesis of benzyloxycyanophenylboronic esters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. PubMed Central. Retrieved from [Link]
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